In-Depth Technical Guide to the Physicochemical Properties of Metobromuron
In-Depth Technical Guide to the Physicochemical Properties of Metobromuron
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metobromuron, a substituted urea herbicide, is primarily utilized for the pre-emergence control of a wide range of annual grasses and broadleaf weeds in various agricultural crops. Its efficacy is intrinsically linked to its physicochemical properties, which govern its environmental fate, bioavailability, and mode of action. This technical guide provides a comprehensive overview of the core physicochemical characteristics of Metobromuron, detailed experimental methodologies for their determination, and visual representations of its mechanism of action and analytical workflows.
Physicochemical Properties of Metobromuron
The fundamental physicochemical properties of Metobromuron are summarized in the tables below, providing a clear and concise reference for researchers.
Table 1: General and Physical Properties of Metobromuron
| Property | Value | Reference(s) |
| Chemical Name | 3-(4-bromophenyl)-1-methoxy-1-methylurea | [1] |
| CAS Number | 3060-89-7 | [1] |
| Molecular Formula | C₉H₁₁BrN₂O₂ | [2][3] |
| Molecular Weight | 259.1 g/mol | [1] |
| Appearance | White to light yellow crystalline solid | |
| Melting Point | 95-96 °C | |
| Boiling Point | Decomposes at 173.2°C | |
| Density | 1.52 g/cm³ (at 20°C) | |
| Vapor Pressure | 0.219 mPa (at 25°C) |
Table 2: Solubility and Partitioning Properties of Metobromuron
| Property | Value | Reference(s) |
| Water Solubility | 329 mg/L (at 20°C) | |
| Solubility in Organic Solvents (g/L at 20°C) | ||
| Acetone | >250 | |
| Dichloromethane | >250 | |
| Methanol | >250 | |
| Ethyl acetate | >250 | |
| Xylene | 50-57 | |
| n-Heptane | < 10 | |
| Octanol-Water Partition Coefficient (log P) | 2.48 | |
| Dissociation Constant (pKa) | 12.0 (at 20°C) | |
| Henry's Law Constant | 1.1 x 10⁻⁴ Pa m³/mol (at 25°C) |
Experimental Protocols
The determination of the physicochemical properties of chemical substances like Metobromuron is guided by internationally recognized protocols, such as the OECD Guidelines for the Testing of Chemicals. These guidelines ensure data consistency and reliability. Below are detailed methodologies for key experiments.
Melting Point Determination (OECD Guideline 102)
The melting point of Metobromuron is determined using the capillary tube method.
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Sample Preparation: A small amount of finely powdered Metobromuron is introduced into a capillary tube, which is then sealed at one end. The tube is tapped to pack the sample to a height of approximately 3 mm.
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Apparatus: A melting point apparatus equipped with a heated block or bath and a calibrated thermometer or an electronic temperature-sensing device is used.
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Procedure: The capillary tube is placed in the heating block. The temperature is raised at a steady rate (e.g., 1-2°C per minute) near the expected melting point.
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Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it is completely molten are recorded as the melting range. For a pure substance like Metobromuron, this range is typically narrow.
Water Solubility Determination (OECD Guideline 105 - Flask Method)
The flask method is suitable for substances with a water solubility greater than 10 mg/L, making it appropriate for Metobromuron.
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Apparatus: A constant temperature water bath, a mechanical shaker, and analytical flasks are required.
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Procedure: An excess amount of Metobromuron is added to a known volume of distilled water in a flask. The flask is then sealed and agitated in the constant temperature bath (e.g., 20°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
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Phase Separation: After equilibration, the mixture is allowed to stand to allow undissolved solid to settle. If necessary, centrifugation or filtration is used to separate the solid and aqueous phases.
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Analysis: The concentration of Metobromuron in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Calculation: The water solubility is expressed as the mass of the substance dissolved per unit volume of water (e.g., mg/L).
Vapor Pressure Determination (OECD Guideline 104 - Dynamic Method)
The dynamic method involves boiling the substance at different applied pressures.
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Apparatus: A boiling flask, a condenser, a pressure regulation system, and a temperature measuring device are assembled.
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Procedure: Metobromuron is placed in the boiling flask and heated. The pressure in the system is reduced and controlled. The temperature at which the substance boils at a given pressure is recorded. This is repeated for several different pressures.
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Data Analysis: The vapor pressure at a specific temperature (e.g., 25°C) is determined by plotting the logarithm of the pressure against the reciprocal of the absolute temperature (Clausius-Clapeyron equation) and extrapolating to the desired temperature.
Octanol-Water Partition Coefficient (log P) Determination (OECD Guideline 107 - Shake Flask Method)
The shake flask method is a straightforward approach for determining the log P value for substances with values in the range of -2 to 4.
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Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
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Procedure: A known amount of Metobromuron is dissolved in either water or n-octanol. This solution is then mixed with the other solvent in a separatory funnel. The funnel is shaken for a predetermined period to allow for partitioning of the solute between the two phases to reach equilibrium.
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Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid separation if emulsions form.
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Analysis: The concentration of Metobromuron in both the n-octanol and the aqueous phase is determined using a suitable analytical technique (e.g., HPLC-UV or LC-MS).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of Metobromuron in the n-octanol phase to its concentration in the aqueous phase. The logarithm of P (log P) is the commonly reported value.
Signaling Pathways and Experimental Workflows
Mechanism of Action: Inhibition of Photosystem II
Metobromuron acts as a herbicide by inhibiting photosynthesis in target plants. Specifically, it disrupts the electron transport chain in Photosystem II (PSII) located in the thylakoid membranes of chloroplasts. It binds to the D1 protein of the PSII complex, at the binding site of plastoquinone (QB). This binding blocks the transfer of electrons from the primary quinone acceptor (QA) to QB, thereby interrupting the photosynthetic electron flow and halting the production of ATP and NADPH, which are essential for CO₂ fixation.
Metabolic Pathway of Metobromuron in Plants
In plants, Metobromuron undergoes a series of metabolic transformations, primarily through N-demethylation and N-demethoxylation, leading to the formation of less phytotoxic metabolites. This detoxification process is a key factor in the selectivity of the herbicide.
Experimental Workflow: Analysis of Metobromuron in Soil using QuEChERS and LC-MS/MS
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the analysis of pesticide residues in various matrices, including soil. This is typically followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and selective detection.
